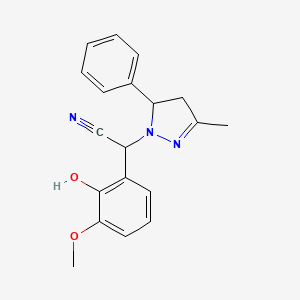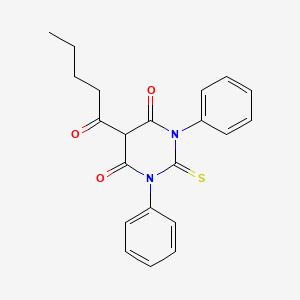![molecular formula C25H18Br2O4 B11090789 6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B11090789.png)
6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a chromanone core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of boron reagents with palladium catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems to control reaction conditions precisely. The reagents used are typically sourced in bulk to reduce costs and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Shares a similar brominated aromatic structure.
4-Bromophenyl methyl sulfone: Contains a bromophenyl group and is used in similar synthetic applications.
Uniqueness
What sets 3-BENZOYL-6-BROMO-4-[2-(4-BROMOPHENYL)-1-METHYL-2-OXOETHYL]-2-CHROMANONE apart is its chromanone core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in research exploring novel biological activities.
Properties
Molecular Formula |
C25H18Br2O4 |
|---|---|
Molecular Weight |
542.2 g/mol |
IUPAC Name |
3-benzoyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C25H18Br2O4/c1-14(23(28)16-7-9-17(26)10-8-16)21-19-13-18(27)11-12-20(19)31-25(30)22(21)24(29)15-5-3-2-4-6-15/h2-14,21-22H,1H3 |
InChI Key |
IQGSLXAQJQRQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11090713.png)

![N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11090718.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090729.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11090731.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11090736.png)
![2-(5-bromo-2-methoxyphenyl)-1-methyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B11090740.png)
![N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11090755.png)

![1,3,7-trimethyl-8-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11090760.png)

![2-[(4-methyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetamide](/img/structure/B11090777.png)

![(3-Chlorophenyl)[4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazin-1-yl]methanone](/img/structure/B11090797.png)
